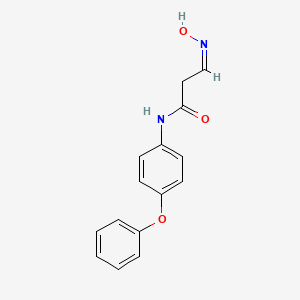

3-(hydroxyimino)-N-(4-phenoxyphenyl)propanamide

Description

3-(Hydroxyimino)-N-(4-phenoxyphenyl)propanamide is a hydroxyimino-substituted propanamide derivative characterized by a central propanamide backbone, a hydroxyimino (-N-OH) group at the β-position, and a 4-phenoxyphenyl substituent on the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules with antiproliferative, enzyme inhibitory, or antimicrobial activities .

Properties

IUPAC Name |

(3Z)-3-hydroxyimino-N-(4-phenoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c18-15(10-11-16-19)17-12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-9,11,19H,10H2,(H,17,18)/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQDJUFJDDWQLR-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C/C=N\O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxyimino)-N-(4-phenoxyphenyl)propanamide typically involves the reaction of 4-phenoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then reacted with a suitable amide precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxyimino)-N-(4-phenoxyphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

Building Block for Drug Development

3-(hydroxyimino)-N-(4-phenoxyphenyl)propanamide serves as a versatile building block in the synthesis of more complex pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity or improve pharmacokinetic properties. For instance, derivatives of this compound have been synthesized to explore their potential as enzyme inhibitors or modulators, particularly in cancer treatment.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that related oxadiazole derivatives demonstrate notable growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . The mechanism of action often involves the modulation of specific molecular targets, which can lead to apoptosis in cancer cells.

Biological Applications

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of various enzymes, including those involved in cancer progression. The hydroxyimino group is particularly relevant for forming hydrogen bonds with enzyme active sites, enhancing binding affinity and specificity .

Potential Therapeutic Effects

In addition to anticancer activity, this compound is being explored for its anti-inflammatory properties. Research suggests that similar compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Material Science

Development of New Materials

Beyond medicinal applications, this compound is utilized in the development of new materials. Its unique chemical structure allows it to participate in polymerization reactions, leading to materials with tailored properties for specific applications such as drug delivery systems and coatings .

Table: Summary of Research Findings on Anticancer Activity

| Compound | Cell Line | Percent Growth Inhibition (%) | Reference |

|---|---|---|---|

| 6h | SNB-19 | 86.61 | |

| 6h | OVCAR-8 | 85.26 | |

| 6h | NCI-H40 | 75.99 | |

| Various | HOP-92 | 67.55 | |

| Various | MDA-MB-231 | 56.53 |

Case Study: Anticancer Activity of Oxadiazole Derivatives

A study conducted by Aziz-ur-Rehman et al. synthesized several derivatives of propanamide bearing oxadiazole structures and evaluated their anticancer potential using MTT assays. The results indicated that certain derivatives had low IC50 values compared to doxorubicin, a standard chemotherapy agent, suggesting strong anticancer properties .

Mechanism of Action

The mechanism of action of 3-(hydroxyimino)-N-(4-phenoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The phenoxyphenyl group can enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(hydroxyimino)-N-(4-phenoxyphenyl)propanamide, highlighting differences in substituents, physical properties, and reported biological activities:

Structural and Electronic Differences

- Substituent Effects: Phenoxyphenyl vs. In contrast, halogenated analogs (e.g., compounds 43 and 35) feature electron-withdrawing Cl or Br substituents, which may improve metabolic stability but reduce solubility . Hydroxyimino vs. Amino-Hydroxyimino: The hydroxyimino group (-N-OH) in the target compound differs from analogs with additional amino groups (e.g., compound in ), which could alter hydrogen-bonding capacity and metal-chelation properties.

Biological Activity

3-(hydroxyimino)-N-(4-phenoxyphenyl)propanamide, identified by its CAS number 241132-68-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxyimino group attached to a propanamide backbone, with a phenoxyphenyl substituent. Its unique structure suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of certain enzymes, particularly those involved in histone deacetylation. Histone deacetylases (HDACs) play crucial roles in the regulation of gene expression, and their inhibition can lead to significant changes in cellular behavior, including apoptosis and differentiation in cancer cells .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent anticancer activities. For instance, studies have shown that amidoxime derivatives can significantly increase levels of H3K4 methylation, which is associated with active transcription and tumor suppression .

Table 1: Inhibition Potency of Related Compounds

| Compound Name | IC50 (nM) | Cell Line Tested | Effect on H3K4me2 Levels |

|---|---|---|---|

| This compound | <400 | Calu-6 (lung adenocarcinoma) | Significant increase |

| NVP-LAQ824 | <750 | HCT116 (colon carcinoma) | Moderate increase |

| Compound 16 | <400 | Various tumor cells | High increase |

The above table summarizes the inhibition potency of this compound compared to related compounds. The IC50 values indicate the concentration required to inhibit cellular growth by 50%, demonstrating the compound's potential efficacy.

Mechanistic Studies

In vitro studies have demonstrated that treatment with this compound leads to significant alterations in gene expression profiles. Specifically, it has been shown to upregulate genes associated with apoptosis and downregulate those linked to proliferation in various cancer cell lines .

Study on Lung Adenocarcinoma

In a study focused on lung adenocarcinoma (Calu-6 cell line), treatment with this compound resulted in a notable increase in H3K4me2 levels at both 24 and 48 hours post-treatment. This suggests that the compound not only inhibits HDAC activity but also promotes transcriptional activation of tumor suppressor genes .

Study on Colon Cancer Xenografts

In another study involving xenograft models using HCT116 colon cancer cells, compounds structurally related to this compound demonstrated significant dose-dependent tumor reduction. One particular analog showed a maximum tolerated dose (MTD) greater than 100 mg/kg, indicating a favorable safety profile alongside its therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.